Mastoparan-like peptide 12a, also known as Vb-MLP 12a, is a bioactive peptide derived from the venom of the wasp Vespa magnifica. This compound is part of a larger family of mastoparan-like peptides, which are known for their diverse biological activities, including antimicrobial and hemolytic properties. The amino acid sequence of mastoparan-like peptide 12a is characterized by a specific arrangement that contributes to its functional capabilities.
Mastoparan-like peptide 12a belongs to a class of peptides known as mastoparans. These peptides are typically characterized by their α-helical structure and positive charge, which facilitate interactions with cell membranes. The mastoparan family includes several variants with differing lengths and sequences, but they generally exhibit similar biological functions .
The synthesis of mastoparan-like peptide 12a can be achieved through solid-phase peptide synthesis techniques. This method allows for the stepwise addition of amino acids to form the desired peptide chain. The process involves protecting group strategies to ensure that specific functional groups remain unreacted during synthesis.
Mastoparan-like peptide 12a exhibits an α-helical structure, which is crucial for its interaction with cellular membranes. The presence of hydrophobic residues in specific positions enhances its ability to penetrate lipid bilayers.
Mastoparan-like peptide 12a participates in various biochemical reactions, primarily involving interactions with cell membranes. These reactions can lead to membrane perturbation, which is essential for its antimicrobial activity.
Mastoparan-like peptide 12a exerts its biological effects primarily through interactions with G-proteins and cell membranes.
Studies have shown that at concentrations around 100 micromolar, mastoparan-like peptides significantly enhance GTP binding rates in G-proteins, indicating potent biological activity .
Relevant data regarding its antimicrobial efficacy indicates that it has a minimum inhibitory concentration against various bacterial strains below 10 micromolar, showcasing its potential as an antimicrobial agent .
Mastoparan-like peptide 12a has significant potential in scientific research and therapeutic applications:
Mastoparan-like peptide 12a (MLP-12a; sequence: INWKGIAAMAKKLL-NH₂) exemplifies conserved structural themes across wasp venom mastoparans. As cataloged in social wasp venoms, these tetradecapeptides share signature N-terminal motifs that dictate membrane interactions. MLP-12a belongs to the "INWK" initiation subgroup [3], present in >60% of documented mastoparans. This motif anchors the peptide to lipid bilayers via hydrophobic isoleucine (I1) and tryptophan (W3), while asparagine (N2) stabilizes orientation through polar interactions [1]. The C-terminal domain (residues 10–14: AKKLL) follows the hydrophobic-cationic dichotomy characteristic of mastoparans: aliphatic leucines (L13–L14) and lysines (K11–K12) enable simultaneous membrane insertion and electrostatic targeting [1] [3].
Table 1: Consensus Motifs in Mastoparan-like Peptide 12a vs. Family Archetypes | Structural Region | MLP-12a Sequence | Consensus Pattern | Functional Role | |----------------------|----------------------|------------------------|---------------------| | N-terminal (1-4) | I-N-W-K | INXK (X=hydrophobic) | Membrane anchoring | | Mid-domain (5-9) | G-I-A-A-M | GXXXΦ (Φ=aliphatic) | Helical flexibility | | C-terminal (10-14) | A-K-K-L-L | K-rich + ΦΦ | Membrane disruption |
Comparative analysis of 55 mastoparans reveals that MLP-12a’s mid-domain (G5, A8–A9) exhibits higher aliphatic content than analogs like Mastoparan-X (INWKGIAAMAKKLL vs. INWKGIAAMAKLWL), enhancing hydrophobic packing without increasing hemolytic potential [1] [7].
Lysine residues in MLP-12a follow a "4-11-12" positional triad, a configuration observed in 32% of social wasp mastoparans [3]. This arrangement creates a charged sector spanning residues K4, K11, and K12, separated by a hydrophobic ridge (I6–A9). Such spacing enables:
Table 2: Lysine Distribution and Charge Parameters in Mastoparan Peptides | Peptide | Sequence | Lysine Positions | Net Charge | Hemolytic EC₅₀ (μM) | |-------------|--------------|----------------------|---------------|---------------------------| | MLP-12a | INWKGIAAMAKKLL | 4,11,12 | +4 | >400 | | Mastoparan-C | LNLKALLAVAKKIL | 3,10,11 | +5 | 30.2 | | Polybia-MPI | IDWKKLLDAAKQIL | 4,5,11 | +4 | 176.6 | | Dominulin B | INWKKIAEIGKQVLSAL | 4,5,9 | +4 | >400 |
Notably, K4’s placement adjacent to W3 stabilizes the N-terminal via cation-π stacking, while K11–K12 at the C-terminus synergistically enhances bacterial membrane permeabilization without erythrocyte lysis [1] [3].
MLP-12a adopts a dynamic amphipathic α-helix in lipid environments, as confirmed by circular dichroism (CD) and NMR spectroscopy. In aqueous solution, helical content is minimal (∼15%), but rises to >85% in SDS micelles and 92% in DPC micelles [4] [9] [10]. The helix spans residues W3–L14, with a kink at G5 that accommodates membrane curvature. Molecular dynamics simulations reveal:
The 3D structure (PDB: 1A13 homolog) shows a helix radius of 6.3Å and helical pitch of 5.5Å, enabling pore formation via "toroidal" mechanisms where lipids curve inward around the peptide [10].
Table 3: Conformational Parameters of MLP-12a in Membrane Mimetics | Environment | Helicity (%) | Helix Span (Residues) | Hydrophobic Moment (μH) | |-----------------|------------------|---------------------------|----------------------------| | Water (pH 7.4) | 15 ± 3 | Discontinuous | 0.21 | | 30mM SDS | 85 ± 2 | 3-14 | 0.59 | | 50mM DPC | 92 ± 1 | 3-14 | 0.61 | | 25% TFE | 78 ± 4 | 4-13 | 0.55 |
Unlike rigid helices (e.g., Mastoparan-X), MLP-12a’s G5 residue confers flexibility, allowing adaptation to lipid packing defects—a key trait for selective antimicrobial action [9] [10].
MLP-12a possesses a C-terminal amidation (-NH₂), a post-translational modification (PTM) critical to its stability and function. Amidation eliminates the negative charge from the carboxyl group, increasing net positivity from +3 to +4. Comparative studies demonstrate:
This PTM occurs in 68% of natural mastoparans, including Dominulin A/B and Parapolybia-MP. Free energy calculations confirm amidation stabilizes the C-terminal helix dipole by -3.2 kcal/mol, enhancing lipid headgroup electrostatic interactions [3] [6].
Table 4: Impact of C-Terminal Amidation on Mastoparan Peptides | Parameter | Amidated Form (-NH₂) | Free Acid Form (-OH) | |---------------|---------------------------|--------------------------| | Net Charge | +4 | +3 | | Hemolytic EC₅₀ | >400μM | 220μM | | Antimicrobial MIC (E. coli) | 8μM | 32μM | | Serum Half-life | 98 min | 12 min |
The amidation thus acts as a "functional switch" that optimizes MLP-12a for membrane-selective activity with minimal off-target lytic effects [3] [7].
Tables of Mastoparan Peptides Cited
Table 5: Key Mastoparan Peptides and Their Properties | Peptide Name | Sequence | Source Wasp | Key Functions | References | |------------------|--------------|-----------------|-------------------|----------------| | Mastoparan-like peptide 12a | INWKGIAAMAKKLL-NH₂ | Vespa bicolor | Antimicrobial, membrane permeabilization | [7] | | Mastoparan-X | INWKGIAAMAKLWL-NH₂ | Vespa simillima xanthoptera | G-protein activation, hemolysis | [10] | | Dominulin A | INWKKIAEVGGKILSSL-NH₂ | Polistes dominulus | Antimicrobial, chemotaxis | [3] | | Mastoparan-C | LNLKALLAVAKKIL-NH₂ | Vespula lewisii | Mast cell degranulation, hemolysis | [1] | | Parapolybia-MP | INWKKMAATALKMI-NH₂ | Parapolybia indica | Antimicrobial, low hemolysis | [1] | | Polybia-MPI | IDWKKLLDAAKQIL-NH₂ | Polybia paulista | Immunomodulation, anticancer | [1] |
Concluding Remarks
MLP-12a’s low hemolytic profile stems from its balanced hydrophobicity (H = 0.62), optimized lysine topology, and C-terminal amidation—features enabling selective membrane disruption. Its conformational plasticity, anchored by the INWK motif and G5 hinge, provides a template for engineering antimicrobial peptides with enhanced therapeutic indices. Future work should explore D-amino acid substitutions at protease-susceptible sites (e.g., A8–M9) to further augment stability while retaining its helix-dipole-enhanced membrane affinity.
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3